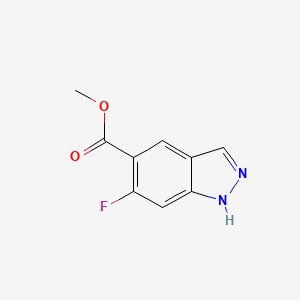

6-Fluoro-5-indazolecarboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMMUSOUXYYTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 6-Fluoro-5-indazolecarboxylic acid methyl ester in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoro-5-indazolecarboxylic acid methyl ester is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. As a fluorinated indazole derivative, it combines the privileged indazole scaffold, a cornerstone in many approved therapeutics, with the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of its properties, a detailed, field-proven synthetic protocol, and explores its strategic application as a key building block in the development of targeted therapies, particularly protein kinase inhibitors. The rationale behind its structural design and synthetic pathway is elucidated to empower researchers in leveraging this and similar intermediates for next-generation drug discovery programs.

Introduction: The Indazole Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is considered a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib.[1][2] The indazole core's unique electronic properties and its ability to form key hydrogen bonding interactions make it an ideal framework for designing potent and selective ligands for various biological targets.[3]

The introduction of a fluorine atom, as in this compound, is a deliberate and common strategy in modern drug design. Fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic landscape and pKa.[4] This guide focuses specifically on the methyl ester of 6-fluoro-5-indazolecarboxylic acid, a versatile intermediate primed for further chemical elaboration.

Physicochemical and Structural Properties

Precise characterization is the foundation of reproducible research. The key properties of this compound are summarized below, providing the essential data for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source |

| CAS Number | 633327-39-6 | [SunwayPharm] |

| Molecular Formula | C₉H₇FN₂O₂ | [SunwayPharm] |

| Molecular Weight | 194.16 g/mol | [SunwayPharm] |

| Appearance | Typically an off-white to yellow solid | General |

| Purity | ≥97% (Commercially available) | [SunwayPharm] |

| Storage Conditions | Sealed, dry, room temperature | [SunwayPharm] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles is a well-established field, with numerous methods available for constructing the core bicyclic system.[5] For a molecule like this compound, a common and robust approach involves the cyclization of a suitably substituted aniline derivative. The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating similar fluoro-indazole scaffolds.[6]

Synthetic Workflow Overview

The overall strategy involves a three-stage process: (1) regioselective bromination of a fluorinated aniline precursor, (2) diazotization followed by intramolecular cyclization to form the indazole core, and (3) a final deprotection step. This sequence is designed for control over regiochemistry, which is critical in multi-substituted aromatic systems.

Caption: General synthetic workflow for substituted fluoro-indazoles.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of the core 5-bromo-4-fluoro-1H-indazole scaffold, which serves as a direct precursor to the target molecule through subsequent carboxylation and esterification steps.

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline [6]

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (15 vol).

-

Cooling: Cool the solution to below 10°C using an ice bath.

-

Causality: This low temperature is crucial to control the reaction rate and prevent side reactions, ensuring high regioselectivity during the electrophilic aromatic substitution.

-

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the internal temperature below 10°C.

-

Reaction: Stir the mixture at this temperature for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, add an aqueous solution of sodium bisulfite to quench any remaining bromine. Adjust the pH to 9-10 with sodium hydroxide to neutralize the solution and deprotonate the aniline for extraction.

-

Extraction & Purification: Extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization from cyclohexane to yield the title compound.

Step 2: Synthesis of Protected 5-Bromo-4-fluoro-1H-indazole [6]

-

Setup: Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent like toluene.

-

Diazotization: Add acetic acid (catalytic) and heat the mixture. Add isoamyl nitrite (1.2 eq) dropwise.

-

Causality: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, converting the primary amine into a diazonium salt. The subsequent intramolecular cyclization is a classic method for indazole synthesis. The acetyl group transiently protects the indazole nitrogen.

-

-

Reaction: Maintain the reaction at elevated temperature (e.g., 110°C) for 3-5 hours until TLC analysis shows completion.

-

Isolation: Concentrate the reaction mixture to dryness and slurry the residue with methanol to precipitate the crude product.

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole [6]

-

Setup: Suspend the protected indazole from Step 2 in a mixture of methanol and water.

-

Deprotection: Add an inorganic base such as potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 12-14 hours.

-

Causality: The basic hydrolysis cleaves the acetyl protecting group from the indazole nitrogen, yielding the free NH-indazole.

-

-

Isolation: Upon reaction completion, add water to precipitate the product. Filter the solid, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Self-Validation Note: Each step of this protocol must be monitored by an appropriate analytical method (TLC, LC-MS) to ensure complete conversion before proceeding. The identity and purity of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. From this key intermediate, standard organometallic cross-coupling reactions (e.g., using CO and methanol with a palladium catalyst) or other carboxylation sequences can be employed to install the carboxylic acid methyl ester at the 5-position, replacing the bromo group.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The indazole scaffold is a key component in numerous protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][7]

Role as a Kinase Inhibitor Building Block

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Small molecule inhibitors are designed to fit into the ATP-binding pocket of a specific kinase, preventing its function. The indazole scaffold is particularly effective in this role.[9]

-

Hinge-Binding: The N1-H of the indazole ring acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site.

-

Scaffold for Elaboration: The carboxylic acid methyl ester at the 5-position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines via amide bond formation. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Fluorine Substitution: The 6-fluoro substituent can improve binding affinity through favorable electronic interactions and enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

This compound is more than a mere chemical entity; it is a strategic tool for the modern medicinal chemist. It embodies the principles of privileged scaffold-based design and the strategic use of fluorine to enhance drug-like properties. The synthetic routes to its core structure are robust and scalable, and its functional handles are ideally positioned for the rapid generation of compound libraries targeting critical disease pathways. As the demand for novel, highly selective kinase inhibitors continues to grow, the importance of well-designed, functionalized intermediates like this one will only increase, making it a valuable component in the arsenal of drug discovery professionals.

References

- Mal, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- El-Gazzar, M. G., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of the Iranian Chemical Society.

- Lefebvre, V., et al. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.

- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

- MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- ResearchGate. (2022). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.

- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Organic Chemistry Portal. Indazole synthesis.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ResearchGate. (2023). Structures of kinase inhibitors containing an indazole moiety.

- Google Patents. US20060135764A1 - Indazole-carboxamide compounds.

- ResearchGate. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online.

- ResearchGate. (2023). Pharmacological Properties of Indazole Derivatives: Recent Developments.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Biological activity of fluoro-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of Fluoro-Indazole Derivatives

Foreword

The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that appears in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide range of biological targets.[3][4] When this powerful core is strategically functionalized with fluorine atoms, its therapeutic potential is significantly amplified. The incorporation of fluorine, a cornerstone of modern drug design, can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, improving binding affinity, and increasing membrane permeability.[5][6] This guide offers a deep dive into the multifaceted biological activities of fluoro-indazole derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore the causal relationships behind their mechanisms of action, from kinase inhibition in oncology to the modulation of inflammatory pathways, providing a comprehensive view of this exciting class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus for the application of fluoro-indazole derivatives. Several FDA-approved drugs and clinical candidates feature the indazole scaffold, demonstrating its clinical relevance.[7][8] Fluorinated analogues have shown remarkable potency through various mechanisms, most notably the inhibition of protein kinases that are critical for tumor growth and survival.[9][10]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial nodes in the signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11] Fluoro-indazole derivatives have been expertly designed to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.

-

VEGFR/FGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of this process.

-

Studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2.[9] For instance, compound 27a (structure not shown) demonstrated an IC₅₀ of less than 4.1 nM against FGFR1.[9]

-

Similarly, indazole-pyrimidine based derivatives have been developed as potent VEGFR-2 inhibitors. While simple halogen substitutions sometimes decreased potency, the strategic placement of fluorine within larger functional groups has proven effective.[9]

-

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). Fluorinated indazole derivatives have shown remarkable activity against both wild-type and mutant forms of EGFR.[1] A notable example, a fluorinated derivative designated 36g , exhibited sub-nanomolar activity against EGFR variants and an EC₅₀ of 22 nM in the HCC827 cancer cell line.[9]

-

Other Kinase Targets: The versatility of the fluoro-indazole scaffold extends to other important cancer-related kinases.

-

Spleen Tyrosine Kinase (Syk): 7-fluoroindazole derivatives have been patented as potent inhibitors of human Syk, with IC₅₀ values ranging between 10 nM and 50 nM, targeting inflammatory disorders and certain cancers.[5]

-

Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to several cancers.[12] Indazole-based inhibitors, such as CFI-400945, are currently in clinical trials for breast cancer.[8]

-

Mechanism of Action: Induction of Apoptosis

Beyond inhibiting proliferation signals, certain fluoro-indazole derivatives can directly induce programmed cell death, or apoptosis, in cancer cells.[7] Compound 2f , a synthesized indazole derivative, demonstrated potent pro-apoptotic activity in breast cancer cells.[8]

-

Mitochondrial Pathway: Treatment with this compound led to an upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation—a hallmark of the intrinsic apoptotic pathway.[8]

-

Oxidative Stress: The compound also increased levels of intracellular reactive oxygen species (ROS), which can further damage mitochondria and promote apoptosis.[8]

Quantitative Data Summary: Anticancer Activity

| Compound Class/Example | Target Kinase | Cancer Cell Line | IC₅₀ / EC₅₀ | Reference |

| 7-Fluoroindazole derivatives | Syk | (Enzymatic Assay) | 10 - 50 nM | [5] |

| Fluorinated Indazole (36g ) | EGFR | HCC827 | 22 nM | [9] |

| 6-Fluoro-1H-indazol-3-amine | FGFR1 | (Enzymatic Assay) | < 4.1 nM | [9] |

| Indazole Derivative 2f | (Proliferation) | 4T1 (Breast) | 0.23 - 1.15 µM | [7][8] |

| Indazole Derivative 6o | (Proliferation) | K562 (Leukemia) | 5.15 µM | [13][14] |

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

This protocol outlines a standard method for quantifying the activity of caspase-3, a key executioner in apoptosis, in cells treated with a test compound.

1. Principle: The assay utilizes a synthetic substrate, such as DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), which is specifically cleaved by active caspase-3. This cleavage releases the fluorescent AFC group, and the resulting fluorescence is directly proportional to caspase-3 activity.

2. Materials:

-

Fluoro-indazole test compound

-

Cancer cell line (e.g., 4T1, H1975)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)

-

Caspase-3 substrate (DEVD-AFC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate, clear bottom

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

3. Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will achieve ~80% confluency. Allow them to adhere overnight. Treat cells with various concentrations of the fluoro-indazole compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold cell lysis buffer to each well.

-

Incubate on ice for 15 minutes, scraping the cells periodically.

-

Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.

-

Caspase Assay:

-

In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Add assay buffer to bring the total volume to 100 µL.

-

Add 5 µL of the DEVD-AFC substrate (final concentration ~50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm.

-

Analysis: Calculate the fold-increase in caspase-3 activity by normalizing the fluorescence readings of treated samples to the vehicle control.

4. Self-Validating System:

-

Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.

-

Negative Control: A vehicle-only (e.g., DMSO) treated sample serves as the baseline for caspase activity.

-

Inhibitor Control: To confirm specificity, a parallel sample can be pre-incubated with a specific caspase-3 inhibitor (e.g., DEVD-CHO). A significant reduction in fluorescence in this sample validates that the measured activity is indeed from caspase-3.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[3] Fluoro-indazole derivatives have emerged as potent anti-inflammatory agents by targeting key components of the inflammatory cascade.[5][15]

Mechanisms of Action

-

TRPA1 Channel Antagonism: The Transient Receptor Potential A1 (TRPA1) is an ion channel that acts as a sensor for irritants and inflammatory agents. A 6-fluoroindazole scaffold was developed as a selective and potent antagonist of the human TRPA1 channel, with an IC₅₀ of 0.043 µM. This compound demonstrated effective in vivo anti-inflammatory activity in rodent models.[5]

-

Inhibition of Pro-inflammatory Mediators: In cellular models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), fluorinated indazole derivatives have been shown to suppress the inflammatory response.[5] They achieve this by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by reducing the secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Chemokine Ligand 2 (CCL2).[5][15]

-

Kinase Inhibition (Syk & p38): As mentioned previously, the inhibition of kinases like Syk and p38 is a dual-action mechanism. These kinases are pivotal in immune cell signaling, and their inhibition by fluoro-indazole derivatives effectively dampens the production of inflammatory mediators like TNFα.[5]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Target / Mediator | Assay Type | IC₅₀ | Reference |

| 6-Fluoroindazole (Comp. 40 ) | TRPA1 Cation Channel | FLIPR Calcium Assay | 0.043 µM | [5] |

| 7-Fluoroindazole derivatives | TNFα Production | (Cell-based Assay) | ~65 nM | [5] |

| 5-Indazole derivatives | p38 Kinase | (Binding Assay) | < 10 µM | [5] |

| Fluorinated Benzofuran | Interleukin-6 (IL-6) | (Macrophage Assay) | 1.2 - 9.04 µM | [5] |

| Fluorinated Benzofuran | Chemokine (C-C) Ligand 2 | (Macrophage Assay) | 1.5 - 19.3 µM | [5] |

| *Note: While not indazoles, these related fluorinated heterocycles demonstrate a similar mechanism of suppressing inflammatory mediators. |

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[16] Fluoro-indazole derivatives have shown significant promise as both antibacterial and antifungal agents.[17][18]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase (GyrB) is a type II topoisomerase essential for bacterial DNA replication and a clinically validated antibiotic target.[16] Through structure-based drug design, a novel class of indazole derivatives was discovered to be excellent inhibitors of GyrB.[19] These compounds exhibit potent activity against clinically important Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] The inclusion of a fluorobenzoic acid moiety was particularly noted for improving aqueous solubility and the overall Minimum Inhibitory Concentration (MIC) profile.[16]

Broad-Spectrum Activity

Beyond specific enzyme targets, various studies have confirmed the broad-spectrum antimicrobial potential of fluoro-indazoles. Hybrid molecules combining indazole and benzimidazole scaffolds have demonstrated remarkable potency. One such compound, M6 , showed MIC values of 3.90 µg/mL against S. aureus and 1.95 µg/mL against the fungal pathogen C. tropicalis, outperforming standard antibiotics like ampicillin and tetracycline in these assays.[20] Structure-activity relationship (SAR) studies consistently suggest that the presence of a fluorine atom on a phenyl ring attached to the core heterocycle enhances antimicrobial activity compared to non-fluorinated parent compounds.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.

2. Materials:

-

Fluoro-indazole test compound, dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole).

3. Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the microorganism on an agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate growth medium to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock test compound to the first well, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a range of concentrations.

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: Well with medium and inoculum only (no compound).

-

Sterility Control: Well with medium only (no inoculum).

-

Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density (OD) at 600 nm.

Neuroprotective and CNS Applications

The treatment of neurodegenerative diseases like Parkinson's and Alzheimer's is hampered by the challenge of getting drugs across the blood-brain barrier (BBB).[6] The incorporation of fluorine can enhance the lipophilicity and metabolic stability of indazole derivatives, thereby improving their ability to penetrate the BBB.[6]

-

Enzyme Inhibition: Indazole derivatives show potential for treating neurological disorders by inhibiting key enzymes.[22][23] Targets include Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like Glycogen Synthase Kinase 3 (GSK3), which are implicated in the pathology of Alzheimer's disease.[24]

-

PET Imaging: Beyond therapeutics, the fluorine-18 (¹⁸F) radioisotope is widely used in Positron Emission Tomography (PET) imaging.[6] Attaching ¹⁸F to indazole-based molecules allows for the non-invasive visualization and diagnosis of neurodegenerative diseases by tracking receptors and transporters in the brain.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluoro-indazole derivatives is highly dependent on the precise placement of the fluorine atom and the nature of other substituents. Synthesizing the available data reveals several key trends:

-

Position of Fluorine on the Indazole Core: The location of the fluorine atom on the bicyclic indazole ring is critical for target specificity. For example, 6-fluoro substitution favors FGFR inhibition, while 7-fluoro substitution is optimal for Syk inhibition.[5][9]

-

Fluorination of Substituents: Fluorinating a substituent attached to the indazole core is also a powerful strategy. For HIF-1 inhibitors based on the YC-1 scaffold, ortho-fluoro substitution on the N1-benzyl ring is crucial for activity, whereas meta or para substitution is detrimental.[25]

-

Synergistic Effects: The presence of fluorine often enhances the potency achieved by other functional groups. In VEGFR-2 inhibitors, combining a fluorinated moiety with hydrogen bond-forming groups like amides or sulfonamides can lead to a significant enhancement in activity.[9]

Conclusion and Future Perspectives

Fluoro-indazole derivatives represent a remarkably versatile and potent class of molecules with a broad spectrum of therapeutic applications. Their success stems from the synergistic combination of the privileged indazole scaffold and the unique properties of the fluorine atom. By strategically manipulating fluorination patterns and other substituents, medicinal chemists can fine-tune the activity, selectivity, and pharmacokinetic profiles of these compounds to address diverse medical needs, from oncology and inflammation to infectious and neurodegenerative diseases.

The future of this field is bright. The continued application of structure-based drug design, computational modeling, and high-throughput screening will undoubtedly lead to the discovery of new derivatives with even greater potency and selectivity.[26] As our understanding of complex disease pathways deepens, fluoro-indazoles will remain a critical tool in the arsenal of drug development professionals, promising new and effective treatments for some of the most challenging human diseases.

References

- El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

- Tandon, R., et al. (2021).

- Chen, Y-M A., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- Zhang, S-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. [Link]

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Charifson, P. S., et al. (2011). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]

- Akar, F., et al. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

- Various Authors. (n.d.). Different biological activities reported with Indazole derivatives.

- Liu, X., et al. (2023).

- Li, Z., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PubMed Central. [Link]

- Daşcı, Y., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Various Authors. (n.d.).

- Zhang, S-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- Liu, X., et al. (2023).

- Various Authors. (2025). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole.

- Kulkarni, N., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

- Tariq, M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed. [Link]

- Various Authors. (n.d.). Anti-inflammatory activity of indazole-containing drugs.

- Singh, A. K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

- Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders. PubMed. [Link]

- Tandon, R., et al. (2021).

- BioWorld Science. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]

- Göktaş, O., et al. (2015). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central. [Link]

- Various Authors. (n.d.). Indazole derivatives as inhibitors of FGFR1.

- Sahu, R., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. [Link]

- Various Authors. (n.d.). Antibacterial activity of indazole derivatives (5a-o).

- Bouzayani, N., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]

- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders.

- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

- Rivera, G., et al. (2021).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. acgpubs.org [acgpubs.org]

- 22. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benthamscience.com [benthamscience.com]

- 25. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Significance of Indazole-Containing Compounds

Authored by: A Senior Application Scientist

Introduction: The Enduring Appeal of the Indazole Core

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet subtly tunable, electronic and steric properties allow it to form high-affinity interactions with a multitude of biological targets, catapulting it to the forefront of modern drug discovery.[2] First described by Emil Fischer, this moiety is rare in nature but has been extensively explored synthetically, leading to a rich pipeline of therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental synthesis to its profound impact on medicine, tailored for researchers and professionals in drug development.

The thermodynamic stability of the 1H-tautomer makes it the predominant form in most biological and synthetic contexts, offering a reliable platform for structural elaboration.[4] The strategic placement of nitrogen atoms allows for a versatile array of hydrogen bonding patterns, crucial for binding to the hinge regions of kinases and other enzyme active sites.[5] This guide will delve into the causality behind the success of indazole-based drugs, elucidating their synthesis, mechanisms of action, structure-activity relationships, and clinical significance.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the indazole core is a pivotal step in the synthesis of numerous pharmaceuticals. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Herein, we detail a foundational, widely-applicable method for the synthesis of a substituted indazole, illustrating the core principles of its assembly.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazol-6-amine

This protocol outlines the synthesis of a key intermediate used in the production of several kinase inhibitors, starting from 3-methyl-6-nitro-1H-indazole.[6] The reduction of the nitro group is a critical transformation, yielding a primary amine that serves as a handle for further functionalization.

Materials and Reagents:

-

3-Methyl-6-nitro-1H-indazole

-

Ethyl acetate

-

Tin(II) chloride dihydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Carbonate (Na2CO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C with stirring.

-

Addition of Reducing Agent: Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol).

-

Acidification: Add concentrated HCl (1 mL) dropwise, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: Remove the ice bath and continue stirring the mixture for an additional 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C. Carefully neutralize the mixture with a saturated Na2CO3 solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid (yield: 87.3%).[7]

Causality of Experimental Choices:

-

The use of tin(II) chloride in the presence of concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic medium is necessary to generate the active reducing species.

-

Maintaining a low temperature during the initial addition of reagents helps to control the exothermic nature of the reaction.

-

The aqueous work-up with sodium carbonate is essential to neutralize the excess acid and to precipitate out tin salts, allowing for the efficient extraction of the desired amine product into the organic phase.

Caption: Workflow for the synthesis of a key indazole intermediate.

Therapeutic Significance and Mechanisms of Action

Indazole derivatives have demonstrated remarkable efficacy across a spectrum of diseases, most notably in oncology and supportive care. Their therapeutic success is rooted in their ability to selectively modulate the activity of key proteins involved in disease pathogenesis.

Indazoles as Potent Kinase Inhibitors in Oncology

A significant number of indazole-containing drugs function as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[8] By targeting kinases that are aberrantly activated in cancer cells, these drugs can effectively halt tumor progression.

Axitinib and Pazopanib: Targeting Angiogenesis

Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that primarily disrupt angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8][9] Their principal targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[8][10]

-

Mechanism of Action: Axitinib and Pazopanib are ATP-competitive inhibitors that bind to the intracellular kinase domain of VEGFR-1, -2, and -3.[8][11] This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][12] The net effect is a reduction in endothelial cell proliferation, migration, and survival, leading to decreased tumor vascularization.[13][14]

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.

Niraparib: A PARP Inhibitor for DNA Repair Deficient Cancers

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks.[15]

-

Mechanism of Action: In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Niraparib leads to the accumulation of unrepaired single-strand breaks.[16] During DNA replication, these breaks are converted into lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[17] Niraparib also "traps" the PARP enzyme on the DNA, further disrupting the DNA repair process and enhancing its cytotoxic effect.[4]

Caption: Mechanism of action of Niraparib in BRCA-deficient cancer cells.

Indazoles in Supportive Care: Granisetron

Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[18]

-

Mechanism of Action: Chemotherapeutic agents can trigger the release of large amounts of serotonin from enterochromaffin cells in the gastrointestinal tract.[15] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[16] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the emetogenic signal from reaching the brain.[1]

Structure-Activity Relationships (SAR) and Drug Design

The optimization of indazole-based compounds into potent and selective drugs is a testament to the power of medicinal chemistry. The following table summarizes the SAR for a series of indazole-based kinase inhibitors, highlighting how subtle structural modifications can dramatically impact their inhibitory activity.

| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |

| Pazopanib | H | 2,4-dimethylphenyl | 30 | 74 | 84 |

| Axitinib | H | Pyridin-2-yl-vinyl | 0.2 | 1.7 | 1.6 |

| Analog 1 | CH3 | 2,4-dimethylphenyl | 45 | 92 | 110 |

| Analog 2 | H | Phenyl | 58 | 150 | 165 |

Data compiled for illustrative purposes based on publicly available information.[19][20]

Analysis of SAR:

-

Substitution at the N1 position: Methylation at the N1 position (Analog 1 vs. Pazopanib) generally leads to a slight decrease in potency, suggesting that an unsubstituted N1-H may be important for hydrogen bonding interactions in the kinase active site.

-

The C3 substituent: The nature of the substituent at the C3 position is critical for potency and selectivity. The extended vinyl-pyridine moiety of Axitinib results in significantly higher potency against VEGFR-2 compared to the more compact aryl group of Pazopanib.[20] This is likely due to additional interactions with the hydrophobic pocket of the kinase. A simple phenyl group (Analog 2) is less effective, underscoring the importance of specific functionalities at this position.

Clinical Significance of Marketed Indazole Drugs

The translation of indazole-based compounds from the laboratory to the clinic has had a profound impact on patient care. The following table summarizes the clinical efficacy of key indazole-containing drugs in their respective indications.

| Drug | Indication | Key Clinical Trial(s) | Primary Endpoint | Result | Reference |

| Axitinib | Advanced Renal Cell Carcinoma (RCC) | AXIS (Phase III) | Progression-Free Survival (PFS) | Median PFS of 6.7 months with axitinib vs. 4.7 months with sorafenib. | [12] |

| Niraparib | Advanced Ovarian Cancer (maintenance therapy) | PRIMA (Phase III) | Progression-Free Survival (PFS) | In the overall population, median PFS was 13.8 months with niraparib vs. 8.2 months with placebo. | [5] |

| Pazopanib | Advanced Soft Tissue Sarcoma (STS) | PALETTE (Phase III) | Progression-Free Survival (PFS) | Median PFS of 4.6 months with pazopanib vs. 1.6 months with placebo. | [4] |

| Granisetron | Chemotherapy-Induced Nausea and Vomiting (CINV) | Multicenter, randomized, controlled trial | Complete Response (CR) | Non-inferior to ondansetron in controlling CINV. | [21] |

Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[1] Future research is likely to focus on several key areas:

-

Novel Target Identification: Exploring the potential of indazole derivatives to modulate novel and challenging drug targets.

-

Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.

-

Combinatorial Therapies: Investigating the synergistic effects of indazole-based drugs with other therapeutic modalities, such as immunotherapy.[22]

-

Advanced Synthesis: Developing more efficient and sustainable synthetic methodologies for the construction of complex indazole derivatives.[3]

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

- What is the mechanism of Niraparib Tosylate? Patsnap Synapse. Published July 17, 2024.

- What is the mechanism of Granisetron Hydrochloride? Patsnap Synapse. Published July 17, 2024.

- Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Published September 6, 2023.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

- Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting. PubMed.

- Granisetron: An Update on its Clinical Use in the Management of Nausea and Vomiting. Springer. Published August 6, 2025.

- Pazopanib Shows Promise for Children, Adults with Soft Tissue Sarcomas. National Cancer Institute. Published September 9, 2020.

- FDA Approves Pazopanib for Advanced Soft Tissue Sarcoma. Medscape. Published April 27, 2012.

- GRANISETRON - New Drug Approvals. FDA. Published December 31, 2013.

- Extended release granisetron: Review of pharmacologic considerations and clinical role in the perioperative setting. National Institutes of Health.

- Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study. PubMed.

- PharmGKB summary: pazopanib pathway, pharmacokinetics. National Institutes of Health.

- Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. Published September 21, 2017.

- Phase II Trial Of Neoadjuvant Axitinib In Patients With Locally Advanced Non-Metastatic Clear Cell Renal Cell Carcinoma. National Institutes of Health.

- A randomized, double-blind, placebo-controlled, Phase III study of pazopanib in patients with soft tissue sarcoma: results from the Japanese subgroup. PubMed.

- Summary of clinical trials of axitinib in metastatic renal cell carcinoma. ResearchGate.

- Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. ACS Publications.

- Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. PubMed.

- FDA approves niraparib for first-line maintenance of advanced ovarian cancer. FDA.gov. Published April 29, 2020.

- Efficacy of the granisetron transdermal system for the control of nausea and vomiting induced by highly emetogenic chemotherapy: a multicenter, randomized, controlled trial. National Institutes of Health.

- ESMO 2018: Efficacy and Safety of Axitinib in Metastatic Papillary Renal Carcinoma: Results of GETUG, a Multicenter Phase II Trial. UroToday. Published October 19, 2018.

- Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. National Institutes of Health.

- A kind of synthetic method for preparing Niraparib. Google Patents.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Request PDF on ResearchGate. Published October 10, 2025.

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.

- A Phase II Trial of Pazopanib in Patients with Metastatic Alveolar Soft Part Sarcoma. National Institutes of Health.

- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. National Institutes of Health. Published March 23, 2018.

- Efficacy of niraparib in patients with advanced ovarian cancer: A meta-analysis of randomized controlled trials. ASCO Publications. Published May 29, 2024.

- Schematic of pazopanib signaling pathways. The standard receptor... ResearchGate.

- Nivolumab + Axitinib for Kidney Cancer. withpower.com.

- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. National Institutes of Health. Published August 7, 2021.

- Niraparib in Ovarian Cancer - Summary Report for Policy-Makers. Canada's Drug Agency.

- Process for preparing granisetron and its salt. Google Patents.

- ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB. osi.org.cn. Published July 9, 2015.

- Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. Published September 21, 2017.

- An improved process for the preparation of granisetron hydrochloride. Google Patents.

- Process for the preparation of pazopanib or salts thereof. Google Patents.

- Processes for the preparation of axitinib. Google Patents.

- Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy.

- A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents.

- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications.

Sources

- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Safety and efficacy of Pazopanib in advanced soft tissue sarcoma: PALETTE (EORTC 62072) subgroup analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. FDA approves niraparib for first-line maintenance of advanced ovarian cancer | FDA [fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dovepress.com [dovepress.com]

- 13. Pazopanib Shows Promise for Soft Tissue Sarcomas - NCI [cancer.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 16. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 21. Efficacy of the granisetron transdermal system for the control of nausea and vomiting induced by highly emetogenic chemotherapy: a multicenter, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A-Technical-Guide-to-the-Pharmacological-Profile-of-Fluorinated-Indazole-Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. When this scaffold is strategically functionalized with fluorine atoms, the resulting fluorinated indazole compounds often exhibit significantly enhanced pharmacological properties.

The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to the transformative power of this halogen in drug design.[2][3] This guide provides a comprehensive overview of the pharmacological profile of fluorinated indazole compounds, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used for their characterization.

The Strategic Role of Fluorine in the Indazole Scaffold

The unique physicochemical properties of the carbon-fluorine (C-F) bond are central to the enhanced therapeutic potential of fluorinated indazoles.[1][2][3] The introduction of fluorine is a deliberate strategy to modulate several key drug-like properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile.[2][5]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the indazole ring system, influencing pKa and creating favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins.[5] This can lead to enhanced binding affinity and selectivity for the desired biological target.

-

Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2][6][7] For instance, the 6-fluoroindazole derivative 52 showed significantly enhanced ROCK1 inhibitory potency and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart 51 .[7]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, pre-organizing it for optimal binding to its target.

Key Classes and Structure-Activity Relationships (SAR)

Fluorinated indazoles have demonstrated efficacy against a wide range of biological targets, with kinase inhibition being a particularly prominent area of research.[8][9]

Kinase Inhibitors

Many fluorinated indazole compounds have been developed as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[8][10]

-

VEGFR/PDGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are key targets in angiogenesis.[8] Fluorinated indazoles have been designed to target the "DFG-out" inactive conformation of these kinases.[11]

-

FGFR Inhibitors: The fibroblast growth factor receptor (FGFR) family is another important target in oncology. SAR studies have shown that fluorine substitution at the 6-position of the indazole ring can improve both enzymatic and cellular potency against FGFR1 and FGFR2.[8]

-

ROCK Inhibitors: Rho-kinase (ROCK) inhibitors have therapeutic potential in cardiovascular diseases. Studies on 6-fluoroindazoles have demonstrated potent inhibition of ROCK1, with IC50 values in the low nanomolar range and good oral bioavailability.[6][7]

The position of the fluorine atom on the indazole ring is critical for activity. For example, in a series of Rho kinase inhibitors, a fluorine atom at the C6 position resulted in an IC50 of 14 nM, whereas a fluorine at C4 led to a much less potent compound with an IC50 of 2500 nM.[7]

Other Therapeutic Areas

Beyond kinase inhibition, fluorinated indazoles have shown promise in various other therapeutic areas, including:

-

Antiviral Agents: Fluorinated indazole derivatives have been investigated as anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved metabolic stability.[6][7]

-

Anti-inflammatory Agents: Some fluorinated indazoles have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), suggesting their potential as anti-inflammatory drugs.[7]

-

CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and represents a target for inflammatory and autoimmune diseases.[12]

Mechanism of Action & Signaling Pathways

A significant number of fluorinated indazole compounds exert their therapeutic effects by inhibiting protein kinases involved in aberrant cellular signaling pathways. A common target is the RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway), which is frequently activated in various cancers.

For example, a fluorinated indazole compound designed as a BRAF inhibitor would bind to the ATP-binding site of the mutated BRAF kinase, preventing its activation. This, in turn, blocks the downstream phosphorylation cascade involving MEK and ERK, ultimately inhibiting cell proliferation and promoting apoptosis.

Caption: RAF-MEK-ERK signaling pathway inhibited by a fluorinated indazole compound.

Pharmacokinetic Profile

The inclusion of fluorine often leads to favorable pharmacokinetic properties. Fluorinated indazoles have demonstrated good oral bioavailability, with some compounds showing bioavailability of 49% and 53% in rat models.[6][7] They also tend to have an improved profile against cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions.[6][7]

Experimental Workflows for Characterization

The pharmacological evaluation of fluorinated indazole compounds follows a structured workflow, progressing from initial synthesis and in vitro screening to in vivo efficacy studies.

Caption: General experimental workflow for fluorinated indazole drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC50 value of a fluorinated indazole compound against a target kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., BRAF V600E)

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compound (fluorinated indazole)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the fluorinated indazole compound in DMSO, typically starting from 10 mM. Then, dilute further in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase reaction buffer.

-

Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes.

-

Detection:

-

Allow the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ATP remaining in the well.

-

Data Analysis:

-

The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: A Case Study

The following table summarizes the pharmacological data for a hypothetical series of 6-fluoroindazole derivatives targeting various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation EC50 (nM) | Oral Bioavailability (%) |

| FI-001 | ROCK1 | 7[6] | 50 | 53[6] |

| FI-002 | FGFR1 | <4.1[8] | 25.3[8] | 45 |

| FI-003 | VEGFR-2 | 15 | 110 | 38 |

| FI-004 | FLT3 | 5[11] | 15 | 61 |

Conclusion and Future Directions

Fluorinated indazole compounds represent a highly valuable class of molecules in drug discovery, with demonstrated success in modulating the activity of key therapeutic targets, particularly protein kinases. The strategic incorporation of fluorine is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing novel fluorination methodologies, exploring new biological targets for this versatile scaffold, and advancing the most promising candidates into clinical development for a range of diseases, from cancer to inflammatory disorders and viral infections.

References

- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(50), 33864-33905. [Link]

- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

- Tandon, N., Luxami, V., & Kant, D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1073-1095. [Link]

- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(50), 33864-33905. [Link]

- Okram, B., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 467-472. [Link]

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2021). Importance of Fluorine in Benzazole Compounds. Review. Revista de Chimie, 72(3), 1-10. [Link]

- Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1888. [Link]

- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Sadek, M. M., et al. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 17(6), 729. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, synthetic tractability, and capacity for versatile molecular interactions have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the indazole core, from its fundamental chemical characteristics and synthesis to its profound impact on drug discovery. We will dissect its role as a versatile pharmacophore, analyze structure-activity relationships (SAR), and present detailed case studies of blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to empower researchers in their quest to develop the next generation of indazole-based medicines.

Introduction to the Indazole Scaffold: Structure and Properties

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds of significant interest due to their distinct structural features.[3][4] First described by Emil Fischer, the indazole ring system is relatively rare in nature but is a mainstay of synthetic medicinal chemistry.[3]

1.1. Chemical Structure and Tautomerism

The indazole core (C₇H₆N₂) consists of a benzene ring fused to a pyrazole ring.[5] A critical feature is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles.[6] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[3][6] This stability is a direct result of its benzenoid aromatic character, conforming to Hückel's rule with a 10 π-electron system.[3][4] The position of the nitrogen-bound hydrogen profoundly influences the molecule's electronic properties and its potential as a hydrogen bond donor, a key consideration in drug design.[3]

1.2. Physicochemical Properties and Bioisosterism

The indazole nucleus is often employed as a bioisostere for other critical biological scaffolds, most notably indoles and purines.[3][7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

-

Indole Bioisostere: Replacing an indole's pyrrolic nitrogen with a pyridinic nitrogen to form an indazole can alter hydrogen bonding capabilities and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7]

-

Purine Bioisostere: The indazole core can mimic the purine ring system found in adenosine, allowing indazole-containing molecules to act as competitive inhibitors at ATP-binding sites, a principle heavily exploited in the development of kinase inhibitors.[1]

-

Phenol Bioisostere: Recent studies have shown that indazole can serve as an effective bioisostere for a phenol group, retaining high binding affinity while preventing the rapid glucuronidation that often plagues phenolic compounds, thereby improving their metabolic profile.[8]

The scaffold's rigid, planar structure provides a fixed orientation for substituents, which is advantageous for establishing precise structure-activity relationships (SAR).[1]

Synthetic Strategies for Indazole Derivatives

The construction and functionalization of the indazole core are mature fields in synthetic organic chemistry, with a wide array of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

2.1. Classical and Modern Synthetic Methods

A variety of synthetic methods have been developed for indazoles, starting from readily available materials.[9]

-

Classical Methods: Traditional routes often involve diazotization of anilines followed by intramolecular cyclization. For example, reacting o-toluidine with sodium nitrite leads to an N-nitroso intermediate which cyclizes upon heating.[3]

-

The Davis-Beirut Reaction: This is a notable method for synthesizing 2H-indazoles and indazolones.[10][11] It involves the reaction of an N-substituted 2-nitrobenzylamine in the presence of a base, or from an o-nitrobenzaldehyde and a primary amine.[11][12] The reaction is advantageous as it often uses inexpensive starting materials and avoids toxic metals.[3][11]

-

Transition-Metal Catalysis: Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, for indazole synthesis.[3] Rhodium(III)-catalyzed C-H bond functionalization offers an efficient, one-step route to N-aryl-2H-indazoles from azobenzenes and aldehydes.[13] These methods provide high yields and functional group tolerance, which are critical for creating diverse chemical libraries for drug screening.

2.2. Functionalization of the Indazole Core

Post-synthesis functionalization allows for the fine-tuning of a molecule's properties. Key positions for modification are N1, N2, and C3.

-

N-Alkylation/Arylation: Selective functionalization at the N1 or N2 position is crucial for modulating pharmacokinetics and target engagement. Conditions can be tuned (e.g., choice of base and solvent) to favor one isomer over the other.[14] For example, using cesium carbonate in DMF is effective for selective N1 alkylation.[14]

-

C3-Functionalization: The C3 position is frequently modified to introduce groups that can interact with specific pockets in a biological target.[15] Halogenation (iodination, bromination) at C3 serves as a valuable handle for subsequent cross-coupling reactions like Suzuki or Negishi couplings to introduce aryl or heteroaryl groups.[15]

Below is a generalized workflow for synthesizing and functionalizing an indazole core for SAR studies.

Caption: General workflow for synthesis and SAR of indazole derivatives.

2.3. Detailed Experimental Protocol: Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol describes a representative synthesis of a 2H-indazole derivative via the base-catalyzed Davis-Beirut reaction. The causality behind the choice of reagents is to provide a robust, metal-free cyclization.

-

Objective: To synthesize a 2-alkyl-2H-indazole from an N-alkyl-2-nitrobenzylamine.

-

Principle: A strong, non-nucleophilic base deprotonates the benzylic position, creating a carbanion that initiates an intramolecular cyclization by attacking the nitro group, leading to N-N bond formation after dehydration.[11]

-

Step-by-Step Methodology:

-

Preparation (Self-Validation): Ensure the starting N-alkyl-2-nitrobenzylamine is pure by checking its NMR and melting point. The solvent (e.g., Tetrahydrofuran - THF) must be anhydrous to prevent quenching of the carbanion intermediate.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-alkyl-2-nitrobenzylamine (1.0 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (KOH, 5% in ethanol) or another suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise over 10 minutes. The causality here is that a strong base is required to generate the carbanion, but dropwise addition at low temperature controls the exothermic reaction.

-